2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide
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Overview
Description
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 2,3-dichloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 5-chloro-3-methoxypyrazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while substitution reactions can produce a range of substituted benzenesulfonamides.
Scientific Research Applications
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzenesulfonamide with similar structural features but different substituents.
3,5-Dichloro-N,N-dimethylaniline: A related compound with a different functional group arrangement.
Uniqueness
2,3-Dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to its specific combination of chlorine and methoxy substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
566203-62-1 |
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Molecular Formula |
C11H8Cl3N3O3S |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2,3-dichloro-N-(5-chloro-3-methoxypyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl3N3O3S/c1-20-11-10(15-5-8(13)16-11)17-21(18,19)7-4-2-3-6(12)9(7)14/h2-5H,1H3,(H,15,17) |
InChI Key |
QOOFDNFFMVSLIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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